L-Lysine, L-threonyl-

Description

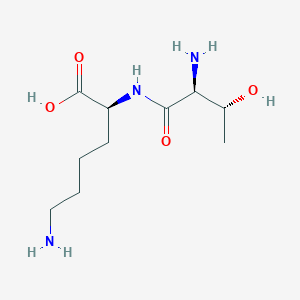

Structure

2D Structure

3D Structure

Properties

CAS No. |

23161-31-1 |

|---|---|

Molecular Formula |

C10H21N3O4 |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C10H21N3O4/c1-6(14)8(12)9(15)13-7(10(16)17)4-2-3-5-11/h6-8,14H,2-5,11-12H2,1H3,(H,13,15)(H,16,17)/t6-,7+,8+/m1/s1 |

InChI Key |

YKRQRPFODDJQTC-CSMHCCOUSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)O)N)O |

physical_description |

Solid |

Origin of Product |

United States |

Aminoadipate Pathway Characterization

Chemical Synthesis

Chemical synthesis of dipeptides like L-Lysine, L-threonyl- typically involves protecting the reactive groups of the amino acids that are not participating in the peptide bond formation. The carboxyl group of L-threonine would be activated to facilitate the reaction with the α-amino group of L-lysine. Following the formation of the peptide bond, the protecting groups are removed to yield the final dipeptide.

Biosynthesis

In biological systems, peptides are synthesized through the process of translation, where ribosomes link amino acids according to the sequence encoded in messenger RNA. The biosynthesis of its constituent amino acids, L-lysine and L-threonine, occurs through distinct metabolic pathways.

L-Lysine Biosynthesis : In bacteria and plants, L-lysine is primarily synthesized via the diaminopimelate (DAP) pathway, which starts from aspartate. nih.govwikipedia.orgyoutube.com In fungi, the α-aminoadipate (AAA) pathway is utilized. nih.govwikipedia.org Industrial production of L-lysine predominantly uses microbial fermentation with strains of Corynebacterium glutamicum. nih.govyoutube.com

L-Threonine Biosynthesis : The biosynthesis of L-threonine also originates from aspartate and shares part of its pathway with other amino acids like methionine and isoleucine. youtube.comnih.gov The enzyme homoserine dehydrogenase is a key player in diverting the pathway towards threonine synthesis. youtube.com

Biochemical and Physiological Roles

Mechanism of Action

The mechanism of action of L-Lysine, L-threonyl- would be related to its breakdown into L-lysine and L-threonine or its potential to interact with specific cellular targets as a dipeptide.

L-Lysine's Role : L-lysine is crucial for protein synthesis, collagen cross-linking, and the production of carnitine, which is essential for fatty acid metabolism. nih.govwikipedia.org It also plays a role in calcium absorption and the production of antibodies, hormones, and enzymes. drugbank.comresearchgate.net

L-Threonine's Role : L-threonine is a vital component of proteins like collagen and elastin. drugbank.com It is important for maintaining proper protein balance, supporting liver function, and contributing to the health of the digestive and intestinal tracts. drugbank.comnih.gov

Metabolic Pathways

Once ingested, L-Lysine, L-threonyl- would be subjected to digestion and metabolism. Dipeptides can be transported into intestinal cells where they are hydrolyzed into their constituent amino acids. These amino acids then enter the bloodstream and are utilized by the body. The catabolism of L-lysine primarily occurs through the saccharopine pathway. wikipedia.org

Advanced Synthetic Methodologies for L Threonyl L Lysine and Its Peptide Derivatives

Dipeptide Synthesis Strategies for L-Threonyl-L-Lysine

The formation of the peptide bond between L-threonine and L-lysine is the fundamental step in synthesizing the dipeptide. This can be achieved through classical solution-phase chemistry or by leveraging enzymatic processes.

Solution-Phase Synthetic Approaches

Solution-phase peptide synthesis (SPPS), though often more labor-intensive than solid-phase methods, offers flexibility in scale-up and purification of intermediates. The synthesis of L-Threonyl-L-Lysine in solution requires a strategic application of protecting groups to mask the reactive side chains and the termini of the amino acids.

A typical retrosynthetic analysis for L-Threonyl-L-Lysine would involve the coupling of a protected threonine derivative with a protected lysine (B10760008) derivative. A common strategy employs the use of N-terminal and C-terminal protecting groups, as well as side-chain protecting groups for both amino acids. For instance, the α-amino group of threonine can be protected with a benzyloxycarbonyl (Cbz or Z) group, which is stable under many coupling conditions but can be removed by hydrogenolysis. The carboxylic acid of lysine can be protected as a methyl or benzyl (B1604629) ester.

The critical aspect of this synthesis is the orthogonal protection of the threonine hydroxyl group and the lysine ε-amino group. The hydroxyl group of threonine is often protected as a tert-butyl (tBu) ether, which is stable to the conditions used for Cbz removal but can be cleaved with a strong acid like trifluoroacetic acid (TFA). The ε-amino group of lysine is commonly protected with a tert-butyloxycarbonyl (Boc) group, which is also acid-labile.

The coupling of the protected amino acids, for example, Cbz-Thr(tBu)-OH and H-Lys(Boc)-OMe, is typically achieved using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. After the coupling reaction, the protecting groups can be sequentially removed to yield the final dipeptide. For example, the Cbz group can be removed by catalytic hydrogenation, followed by saponification of the methyl ester and finally, acidolytic cleavage of the tBu and Boc protecting groups.

Table 1: Example of a Solution-Phase Synthesis Pathway for L-Threonyl-L-Lysine

| Step | Reactant 1 | Reactant 2 | Coupling/Deprotection Reagent | Product |

| 1. Coupling | Cbz-Thr(tBu)-OH | H-Lys(Boc)-OMe | DCC, HOBt | Cbz-Thr(tBu)-Lys(Boc)-OMe |

| 2. N-terminal Deprotection | Cbz-Thr(tBu)-Lys(Boc)-OMe | - | H₂, Pd/C | H-Thr(tBu)-Lys(Boc)-OMe |

| 3. C-terminal Deprotection | H-Thr(tBu)-Lys(Boc)-OMe | - | LiOH | H-Thr(tBu)-Lys(Boc)-OH |

| 4. Side-chain Deprotection | H-Thr(tBu)-Lys(Boc)-OH | - | TFA | H-Thr-Lys-OH |

Chemo-Enzymatic Synthesis Considerations

Chemo-enzymatic peptide synthesis (CEPS) has emerged as a greener and more selective alternative to purely chemical methods. wikipedia.org This approach utilizes enzymes, such as proteases or ligases, to catalyze the formation of peptide bonds. The high stereoselectivity of enzymes circumvents the need for extensive protecting group strategies and reduces the risk of racemization.

For the synthesis of L-Threonyl-L-Lysine, enzymes like papain have been shown to catalyze the polymerization of amino acid esters. jabde.com Papain-catalyzed synthesis of oligo(L-lysine) has been successfully demonstrated using Nε-protected lysine derivatives. wikipedia.org This suggests the feasibility of using a similar approach for the synthesis of the Thr-Lys dipeptide. One could envision a reaction where an L-threonine ester is coupled with an L-lysine derivative in the presence of an appropriate enzyme. The specificity of the enzyme for the α-amino and carboxyl groups would direct the formation of the desired peptide bond.

Another class of enzymes, ligases, are nature's tools for forming amide bonds. mdpi.com For instance, butelase-1, an asparaginyl endopeptidase, can be engineered to ligate peptides. nih.gov While this specific enzyme targets asparagine, the principle of using engineered ligases for specific peptide bond formation holds promise for the synthesis of dipeptides like L-Threonyl-L-Lysine. A hypothetical approach would involve the design or discovery of a ligase that recognizes L-threonine as the C-terminal residue and L-lysine as the N-terminal residue for ligation.

Challenges in chemo-enzymatic synthesis include enzyme stability, substrate specificity, and the often slower reaction rates compared to chemical methods. However, the benefits of milder reaction conditions and reduced side products make it an attractive area of research.

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is the most common method for the routine synthesis of peptides. neulandlabs.combachem.com The growing peptide chain is anchored to an insoluble resin, which simplifies the purification process as excess reagents and byproducts can be removed by simple washing. neulandlabs.com

Methodological Adaptations for Threonyl-Lysine Containing Peptides

The incorporation of the L-Threonyl-L-Lysine motif into a peptide sequence using SPPS requires careful consideration of the resin, protecting groups, and coupling conditions. The standard Fmoc/tBu strategy is well-suited for this purpose. iris-biotech.denih.gov

The synthesis would typically start with the C-terminal amino acid of the desired peptide attached to a suitable resin, such as Wang or Rink amide resin. For a peptide ending in the Thr-Lys sequence, lysine would be the first of the two to be coupled to the growing peptide chain, followed by threonine.

A key consideration is the potential for aggregation of the growing peptide chain, which can be exacerbated by certain sequences. The presence of both a hydrophilic hydroxyl group (threonine) and a charged amino group (lysine) can influence the secondary structure and solubility of the peptide. To mitigate aggregation, specialized solvents or additives can be used, and the coupling reactions can be performed at elevated temperatures.

The choice of coupling reagent is also crucial for efficient peptide bond formation. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly used to activate the carboxylic acid of the incoming amino acid for coupling.

Oligopeptide and Polypeptide Construction Incorporating L-Threonyl-L-Lysine

The chemical synthesis of peptides containing the L-threonyl-L-lysine moiety can be achieved through various methods, primarily segment condensation and sequential peptide assembly.

Segment Condensation Strategies

Segment condensation involves the synthesis of protected peptide fragments, which are then coupled together in solution to form the final polypeptide. youtube.comnih.gov For the construction of a polypeptide containing an L-threonyl-L-lysine unit, a protected dipeptide of L-threonyl-L-lysine could be synthesized first. This dipeptide segment would then be coupled to other peptide fragments.

The key challenge in segment condensation is to minimize racemization at the C-terminus of the activated peptide fragment. The choice of coupling reagents and reaction conditions is critical to ensure the stereochemical integrity of the final product. The solubility of the protected peptide fragments can also be a limiting factor.

Sequential Peptide Assembly

Sequential peptide assembly, most commonly performed as solid-phase peptide synthesis (SPPS), is a widely used method for constructing peptides. bachem.comnih.govnih.gov In SPPS, the peptide is assembled in a stepwise manner on an insoluble polymer support. bachem.com To incorporate an L-threonyl-L-lysine unit, the amino acids would be added sequentially to the growing peptide chain.

| Synthesis Method | Description | Advantages | Disadvantages |

| Segment Condensation | Coupling of pre-synthesized protected peptide fragments in solution. | Efficient for large peptides; allows for purification of intermediates. | Risk of racemization; solubility issues with protected fragments. |

| Sequential Peptide Assembly (SPPS) | Stepwise addition of amino acids to a growing chain on a solid support. | High efficiency; automation is possible; purification is simplified. | Can be inefficient for very long peptides; potential for side reactions. bachem.com |

Derivatization Techniques for Enhanced Analytical Characterization of L-Threonyl-L-Lysine Peptides

The analytical characterization of peptides containing L-threonyl-L-lysine, particularly by mass spectrometry (MS), can be enhanced through chemical derivatization. Derivatization can improve ionization efficiency, facilitate fragmentation, and aid in the confident identification and quantification of the peptide. nih.govnih.govnih.govpnas.org

Amine-Specific Derivatization Reagents

The L-threonyl-L-lysine dipeptide possesses two primary amino groups: the N-terminal α-amino group of L-threonine and the ε-amino group of the L-lysine side chain. These amine groups are excellent targets for derivatization.

A variety of amine-specific derivatization reagents are available. N-hydroxysuccinimide (NHS) esters are commonly used to introduce various tags that can enhance ionization or provide a fixed charge. nih.govsigmaaldrich.com For example, derivatization with a tag containing a quaternary ammonium (B1175870) group can significantly improve the sensitivity of detection in positive ion mode ESI-MS.

Another approach is reductive amination, where the amine groups are modified with an aldehyde-containing reagent in the presence of a reducing agent. This method can be used to introduce isotopic labels for quantitative proteomics studies.

Given that L-threonyl-L-lysine also contains a hydroxyl group on the threonine residue, a multi-functional derivatization strategy could be employed to tag both the amine and hydroxyl groups, further enhancing the analytical properties of the peptide. nih.govrsc.org

| Derivatization Reagent Class | Target Functional Group | Effect on MS Analysis | Example Reagents |

| N-Hydroxysuccinimide (NHS) Esters | Primary amines (α-amino and ε-amino) | Increased ionization efficiency, introduction of fixed charge or isotopic labels. | iTRAQ, TMT, various custom tags. sigmaaldrich.com |

| Isothiocyanates | Primary amines | Introduction of a chromophore or fluorophore for UV or fluorescence detection; can aid in fragmentation. | Phenylisothiocyanate (PITC). |

| Aldehydes (with reducing agent) | Primary amines | Isotopic labeling for quantitative analysis. | Formaldehyde, acetaldehyde. |

| Acylating Agents | Primary amines, hydroxyl groups | Increased hydrophobicity, improved chromatographic separation. nih.gov | Acyl chlorides. nih.gov |

Mass Spectrometry Optimization through Derivatization

The analysis of dipeptides such as L-Threonyl-L-Lysine by mass spectrometry (MS) can present challenges related to their low molecular weight, high polarity, and sometimes inefficient ionization. Chemical derivatization is a powerful strategy employed to overcome these limitations. This process involves the chemical modification of the analyte to enhance its physicochemical properties, thereby improving its behavior in the mass spectrometer. For L-Threonyl-L-Lysine, derivatization primarily targets its functional groups: the N-terminal α-amino group, the ε-amino group of the lysine residue, and the hydroxyl group of the threonine residue. The main goals of derivatization in this context are to increase the peptide's hydrophobicity, improve its ionization efficiency, and direct its fragmentation in a predictable manner during tandem mass spectrometry (MS/MS), ultimately leading to enhanced sensitivity and more reliable structural elucidation.

A variety of derivatization reagents and techniques can be applied to L-Threonyl-L-Lysine. The choice of reagent depends on the specific analytical goal, such as improving detection limits or obtaining more informative fragment ions for sequencing.

One common approach involves the acylation of the primary amino groups. Reagents like isobutyl chloroformate react with the N-terminal and lysine side-chain amines in an aqueous basic solution. nih.gov This modification not only increases the molecular weight of the dipeptide but also enhances its hydrophobicity, which can improve its retention on reversed-phase liquid chromatography (LC) columns and its desorption/ionization efficiency.

Another widely used class of derivatizing agents is the dansyl family of compounds, such as dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). Dansylation introduces a bulky, hydrophobic naphthalene (B1677914) group and a tertiary amine, which significantly increases the ionization efficiency of the derivatized peptide in electrospray ionization (ESI). mdpi.com The presence of the dansyl group can, however, dominate the MS/MS spectrum, sometimes making sequence-informative fragment ions less abundant. mdpi.com

Fixed-charge derivatization reagents are particularly effective as they introduce a permanent positive charge to the peptide, ensuring efficient ionization regardless of the proton affinity of the molecule itself. nih.gov This can lead to a dramatic increase in signal intensity. For instance, modifying the amino groups of L-Threonyl-L-Lysine with a reagent that imparts a quaternary ammonium or phosphonium (B103445) group can significantly enhance its detection sensitivity. nih.gov

Guanidination is a specific derivatization technique that targets the ε-amino group of lysine residues. Using a reagent like O-methylisourea, the lysine side chain is converted into a more basic homoarginine residue. nih.gov This modification can increase the signal intensity in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry and can also influence the fragmentation pattern to favor the production of certain ion series, which can be beneficial for de novo sequencing. nih.gov

For the hydroxyl group of the threonine residue, silylation is a possible derivatization strategy, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to convert the polar hydroxyl group into a less polar and more volatile silyl (B83357) ether. sigmaaldrich.com While less common for LC-MS analysis of peptides, this approach highlights the versatility of derivatization techniques.

The derivatization of L-Threonyl-L-Lysine can be a multi-step process where different functional groups are targeted sequentially to achieve the desired analytical enhancement. For example, the lysine side chain could first be protected by guanidination, followed by the derivatization of the N-terminal amine with a different reagent to introduce a specific tag for quantification or to further improve ionization. nih.gov

The table below summarizes some of the derivatization reagents applicable to L-Threonyl-L-Lysine and their effects on mass spectrometric analysis.

| Derivatization Reagent | Target Functional Group(s) | Key Improvements in Mass Spectrometry |

| Isobutyl chloroformate | N-terminal α-amino, Lysine ε-amino | Increased hydrophobicity, improved chromatographic retention, enhanced fragmentation. nih.govsci-hub.se |

| Dansyl chloride | N-terminal α-amino, Lysine ε-amino | Increased ionization efficiency, enhanced detection sensitivity. mdpi.com |

| O-methylisourea | Lysine ε-amino | Increased basicity (conversion to homoarginine), enhanced MALDI signal, altered fragmentation. nih.gov |

| Propionic anhydride | N-terminal α-amino, Lysine ε-amino | Neutralizes charge, increases hydrophobicity, allows for specific enzymatic cleavage. nih.gov |

| Quaternary Ammonium/Phosphonium Reagents | N-terminal α-amino, Lysine ε-amino | Introduction of a fixed positive charge, significant enhancement of ionization efficiency. nih.gov |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Threonine hydroxyl, N-terminal α-amino, Lysine ε-amino | Increased volatility for GC-MS, improved chromatographic behavior in GC. sigmaaldrich.com |

It is important to note that the reaction conditions for derivatization, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete and specific modification of the target functional groups without causing unwanted side reactions or degradation of the dipeptide. The choice of derivatization strategy will ultimately depend on the analytical platform being used (e.g., LC-ESI-MS, MALDI-TOF, GC-MS) and the specific information required from the analysis of L-Threonyl-L-Lysine.

Structural Characterization and Conformational Analysis of L Threonyl L Lysine and Derived Peptides

Nuclear Magnetic Resonance (NMR) Spectroscopy

There are no available studies that report on the solution conformation or the intramolecular interactions of L-Threonyl-L-Lysine as determined by NMR spectroscopy. Such studies would be crucial for understanding the peptide's flexibility, preferred conformations in different solvent environments, and the presence of hydrogen bonds or other non-covalent interactions that stabilize its structure.

Cryo-Electron Microscopy (Cryo-EM)

Detailed cryo-EM studies on L-Threonyl-L-Lysine are also not present in the available literature. This technique is typically applied to large macromolecular complexes. While it could theoretically be used to visualize the binding of this dipeptide to a protein or other biological target, no such research appears to have been published. Therefore, information regarding the resolution of L-lysine and L-threonine binding as a dipeptide unit to macromolecular targets and the conformational states of such peptide-macromolecule complexes is currently unavailable.

X-ray Crystallography Studies

A crystal structure for the dipeptide L-Threonyl-L-Lysine has not been deposited in the Protein Data Bank or otherwise reported in crystallographic literature. X-ray diffraction analysis of a crystallized form of the dipeptide would provide the most precise atomic-level coordinates, offering definitive insights into its solid-state conformation, bond angles, and intermolecular interactions within the crystal lattice.

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations serve as powerful tools for investigating the structural and dynamic properties of peptides at an atomic level. These methods provide insights that are often inaccessible through experimental techniques alone, allowing for the detailed exploration of conformational landscapes and intermolecular interactions.

Prediction of Dipeptide Conformational Preferences

The conformational preferences of dipeptides like L-threonyl-L-lysine are fundamental to understanding the folding and structure of larger proteins. Computational approaches are crucial in predicting the energetically favorable conformations of such dipeptides in solution. The backbone of a dipeptide can be described by a set of torsional angles, primarily φ (phi) and ψ (psi), and the relative energies of different conformations determine their populations.

Detailed characterization of dipeptide conformational preferences is critical for understanding protein structure and folding. nih.gov Vibrational spectroscopy, with its short timescale, is advantageous over NMR spectroscopy for determining the conformations of short-lived states. nih.gov Computational models, such as the electrostatic screening model, are used to rationalize these preferences. nih.gov For instance, studies on various dipeptides have shown that while some, like alanine (B10760859) dipeptide, predominantly adopt a P(II) conformation, the population of the β conformation increases in others, such as valine dipeptides. nih.gov The population of the α(R) conformation is generally found to be small in these smaller systems. nih.gov

| Conformational Parameter | Description | Typical Computational Finding |

| Dihedral Angle (φ, ψ) | Rotation angles around the N-Cα and Cα-C bonds of the peptide backbone. | Defines the secondary structure propensity (e.g., β-strand, α-helix). |

| Side Chain Rotamers | Torsional angles of the amino acid side chains. | Determines side chain packing and interaction possibilities. |

| Solvation Free Energy | The energy change associated with transferring the peptide from a vacuum to a solvent. | Hydrophilic side chains (like Lys and Thr) have favorable solvation energies. |

| Intramolecular H-bonds | Hydrogen bonds formed between different parts of the dipeptide. | Can stabilize specific conformations, such as turns. |

Simulation of Peptide-Macromolecule Interactions

Molecular dynamics simulations are extensively used to model the interactions between peptides and larger macromolecules, such as proteins or membranes. nih.govmdpi.com These simulations provide a dynamic view of the binding process, conformational changes, and the key residues involved in the interaction.

For a dipeptide like L-threonyl-L-lysine, simulations could model its interaction with a protein binding pocket. The lysine (B10760008) side chain, with its positive charge at physiological pH, would likely seek out negatively charged or polar regions of the macromolecule. nih.gov The threonine residue can contribute through hydrogen bonding via its hydroxyl group. jst.go.jp

Simulations of lysine-terminated polypeptides interacting with lipid bilayers have provided insights into how interactions at the membrane surface can constrain the peptide's orientation and dynamics. nih.gov Similarly, MD simulations of poly(L-lysine) (PLL) dendrimers have been used to understand their structural properties and their potential as drug delivery agents, revealing how pH affects their size and conformation. rsc.orgnih.gov These studies demonstrate the power of MD to elucidate how lysine residues mediate interactions with complex biological structures. rsc.orgnih.gov For instance, simulations can reveal how the flexibility of the lysine side chain allows it to interact favorably with the phosphate (B84403) groups of lipids at the membrane surface. nih.govnih.gov

| Simulation Type | System Studied | Key Insights from Simulation |

| Protein-Peptide Docking | L-threonyl-L-lysine with a target protein | Predicts binding affinity and identifies key interacting residues. |

| Membrane Permeation | L-threonyl-L-lysine with a lipid bilayer | Elucidates the free energy barrier for crossing the membrane and the role of specific lipid interactions. |

| Peptide Aggregation | Multiple L-threonyl-L-lysine molecules | Investigates the initial steps of peptide self-assembly and fibrillation. |

Structural Contributions of L-Threonine and L-Lysine Residues within Peptides

The unique chemical properties of the L-threonine and L-lysine side chains allow them to play distinct and crucial roles in defining the structure and function of peptides and proteins.

Side Chain Interactions in Protein Folds

The folding of a polypeptide chain into a unique three-dimensional structure is driven by a variety of interactions between its constituent amino acid side chains.

The L-threonine side chain is unique in that it is both polar (due to the hydroxyl group) and contains a nonpolar methyl group. This dual character allows it to participate in different types of interactions. The hydroxyl group can form hydrogen bonds, while the methyl group can be involved in hydrophobic packing. jst.go.jp Threonine has a notable ability to exist in the interior of protein structures, where it can contribute to the formation of the structural core. jst.go.jp This is partly due to its ability to tolerate hydrogen bond dissatisfaction better than other hydrophilic amino acids. jst.go.jp

The L-lysine side chain is characterized by a long, flexible hydrocarbon chain ending in a primary amino group that is positively charged at neutral pH. wikipedia.org This positive charge makes lysine highly hydrophilic, and it is therefore commonly found on the protein surface, where it can interact favorably with the aqueous solvent. wikipedia.org However, the most significant role of lysine in protein folding is its ability to form salt bridges—strong electrostatic interactions with negatively charged residues such as aspartate and glutamate. wikipedia.orgnih.gov These salt bridges can act as crucial stabilizing elements, locking different parts of the polypeptide chain together and contributing significantly to the stability of the final folded state. nih.govnih.gov For example, in the collagen triple helix, electrostatic interactions involving lysine are shown to make major contributions to stability. nih.gov

Hydrogen Bonding Networks and Electrostatic Interactions

Hydrogen bonds and electrostatic interactions are fundamental to the architecture and stability of proteins.

L-Threonine is a versatile hydrogen-bonding participant. Its side-chain hydroxyl group can act as both a hydrogen bond donor and a hydrogen bond acceptor. gusc.lv This allows it to form hydrogen bonds with a variety of other polar side chains (like tyrosine, asparagine, histidine), with the peptide backbone, or with water molecules. gusc.lv A significant finding is the high frequency of intrahelical hydrogen bonding by threonine residues. nih.gov Surveys of protein structures show that a high percentage of threonine residues within α-helices form hydrogen bonds with the backbone carbonyl oxygen of the preceding turn. nih.gov This satisfies the hydrogen-bonding potential of the threonine side chain, allowing it to exist within the hydrophobic environment of a transmembrane helix. nih.gov

L-Lysine's primary contribution is through electrostatic interactions. The positively charged ε-amino group at the end of its side chain readily engages in interactions with negatively charged groups. nih.gov The formation of salt bridges between lysine and acidic residues (aspartate or glutamate) is a dominant stabilizing force in many proteins. nih.gov These interactions are highly specific and directional, contributing not only to thermodynamic stability but also to the precise architecture of the protein. nih.gov The strength of these interactions is significantly greater in the nonpolar interior of a protein compared to the aqueous surface, where water molecules can screen the charges. youtube.com Lysine residues are also critical for interactions with other biological macromolecules, such as negatively charged nucleic acids and lipid membranes. wikipedia.orgnih.gov

| Amino Acid | Interaction Type | Role in Peptide Structure |

| L-Threonine | Hydrogen Bonding (Donor & Acceptor) | Stabilizes secondary structures (e.g., α-helices) and mediates interactions with other polar residues and water. gusc.lvnih.gov |

| van der Waals Interactions | The methyl group participates in hydrophobic packing within the protein core. jst.go.jp | |

| L-Lysine | Electrostatic Interactions (Salt Bridges) | Forms strong, stabilizing links with negatively charged residues (Asp, Glu), anchoring different parts of the protein. nih.gov |

| Hydrogen Bonding | The terminal amino group can act as a hydrogen bond donor. | |

| Interactions with Solvent | The positive charge promotes solubility and interaction with the aqueous environment on the protein surface. wikipedia.org |

Biological Roles and Molecular Mechanisms Associated with L Threonyl L Lysine and Its Precursors

Incorporation into Protein Synthesis and Biomacromolecule Architecture

The synthesis of proteins and the structural integrity of vital biomacromolecules are critically dependent on the availability and incorporation of essential amino acids like L-lysine and L-threonine.

Essentiality in Proteinogenesis and Protein Structure

L-lysine and L-threonine are indispensable components of protein synthesis, a process also known as proteinogenesis. ontosight.aibritannica.com As essential amino acids, they cannot be synthesized by the human body and must be acquired through diet. ontosight.aiwikipedia.orgacs.org L-lysine, encoded by the codons AAA and AAG, and L-threonine, encoded by ACU, ACC, ACA, and ACG, are incorporated into polypeptide chains during translation. wikipedia.orgwikipedia.org

Role of L-Lysine in Collagen Crosslinking

L-lysine is fundamental to the structural integrity of collagen, the most abundant protein in vertebrates. wikipedia.orgnih.gov It participates in the crosslinking of collagen polypeptides, a process essential for the stability and tensile strength of connective tissues. wikipedia.orgnih.govkollohealth.com This process involves a series of post-translational modifications of lysine (B10760008) residues. nih.gov

Specific lysine residues within the telopeptide and helical domains of procollagen (B1174764) molecules are hydroxylated to form hydroxylysine. nih.govspringernature.com Subsequently, the enzyme lysyl oxidase converts some lysine and hydroxylysine residues in the telopeptides into reactive aldehydes, known as allysine (B42369) and hydroxyallysine, respectively. nih.govpnas.org These aldehydes then react with other aldehyde groups or with the ε-amino groups of unmodified lysine and hydroxylysine residues on adjacent collagen molecules to form covalent intra- and inter-molecular cross-links. nih.gov This intricate network of cross-links is ultimately responsible for the mechanical properties of collagen fibers. nih.gov

Modulation of Cellular Signaling Cascades

L-lysine, beyond its role as a building block for proteins, also functions as a signaling molecule, influencing key cellular pathways that regulate growth, proliferation, and metabolism.

Activation of mTOR and PI3K/AKT Pathways by L-Lysine

L-lysine has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation. wikipedia.orgnih.gov The mTOR pathway integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and other anabolic processes. youtube.comyoutube.comyoutube.com Specifically, L-lysine can stimulate the mTORC1 complex, which in turn promotes protein synthesis and cell proliferation. nih.gov Research has demonstrated that L-lysine supplementation can improve skeletal muscle development by activating mTORC1-mediated satellite cell activation. nih.gov

The mTOR pathway is often regulated by the upstream PI3K/AKT pathway. youtube.com While the direct activation of the PI3K/AKT pathway by L-lysine is a subject of ongoing research, the interplay between these pathways is crucial for cellular function. The PI3K/AKT/mTOR axis is a critical signaling network that coordinates cell growth, survival, and metabolism in response to extracellular cues. youtube.comyoutube.com

Regulation of Biomolecular Condensation by L-Lysine

Recent studies have highlighted the role of L-lysine in the formation and regulation of biomolecular condensates. uconn.edunih.govresearchgate.net These non-membrane-bound compartments, formed through liquid-liquid phase separation, are crucial for various cellular processes by concentrating specific proteins and nucleic acids. uconn.edunih.govresearchgate.net

Lysine, with its positively charged side chain, can interact with negatively charged molecules like RNA, driving the formation of these condensates. uconn.edunih.govresearchgate.netgenscript.com Research has shown that lysine-rich protein regions are enriched in certain protein/RNA granules, such as P-bodies. uconn.eduresearchgate.net The dynamic nature of these lysine/RNA coacervates is distinct from those formed by other amino acids like arginine. uconn.edunih.gov Furthermore, post-translational modifications of lysine, such as acetylation, can reverse this phase separation, indicating that lysine plays a regulatory role in the assembly and disassembly of these cellular structures. uconn.edunih.gov

Post-Translational Regulation of Cellular Metabolism

Post-translational modifications of proteins are a key mechanism for regulating cellular processes, and lysine residues are frequent targets for such modifications.

Lysine acetylation, the addition of an acetyl group to the ε-amino group of a lysine residue, has emerged as a widespread and critical post-translational modification in the regulation of cellular metabolism. nih.gov Studies have revealed that a vast number of enzymes involved in central metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and the urea (B33335) cycle, are acetylated. nih.gov

The acetylation status of these metabolic enzymes can be influenced by the availability of metabolic fuels like glucose and fatty acids. nih.gov This modification can directly impact enzyme activity. For instance, acetylation has been shown to activate certain enzymes in fatty acid oxidation and the TCA cycle, while inhibiting an enzyme in the urea cycle. nih.gov

Another significant lysine modification is lipoic acid esterification, which is essential for the function of key enzymes in the TCA cycle, such as pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase. dovepress.com Furthermore, lysine can undergo glutarylation, a non-enzymatic modification where glutaryl-CoA acts as a donor. wikipedia.org This modification can affect the activity of mitochondrial proteins, including the 2-oxoadipate dehydrogenase complex involved in lysine degradation. wikipedia.org

These various post-translational modifications of lysine residues provide a dynamic layer of regulation that allows cells to rapidly respond to changes in their metabolic state.

Epigenetic Impact through Histone Lysine Modifications

Lysine is a frequent target of post-translational modifications on histone proteins, which has a profound impact on the epigenome. wikipedia.org These modifications, including acetylation and methylation, alter chromatin structure and gene expression. nih.gov

Histone acetylation, catalyzed by histone acetyltransferases (HATs), involves the transfer of an acetyl group to lysine residues on histone tails. nih.gov This modification neutralizes the positive charge of the lysine, weakening the electrostatic interaction between the histone and the negatively charged DNA. nih.govnih.gov The result is a less compact chromatin structure, often described as "unfolding," which makes the DNA more accessible to the transcriptional machinery, generally leading to gene activation. nih.govyoutube.com This process is reversible, with histone deacetylases (HDACs) removing the acetyl groups, which typically represses gene expression. nih.govyoutube.com

Histone methylation is a more complex modification mediated by histone methyltransferases (HMTs), which can add up to three methyl groups to lysine residues. nih.gov Unlike acetylation, methylation does not alter the charge of the lysine residue. nih.gov Instead, its effect on gene expression is indirect, functioning by creating binding sites for various regulatory proteins. nih.gov The outcome, whether gene activation or repression, depends on the specific lysine residue that is methylated and the degree of methylation (mono-, di-, or tri-methylation). nih.govyoutube.com For example, the trimethylation of lysine 4 on histone H3 (H3K4me3) is strongly associated with active gene promoters, while methylation of other lysines can be linked to gene silencing. youtube.comyoutube.com

Metabolic Enzyme Activity Regulation via Lysine Acetylation

Reversible lysine acetylation is a critical post-translational modification for regulating metabolic enzyme activity. nih.gov It is a widespread mechanism, comparable in scope to phosphorylation, that affects enzymes across virtually all major metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and the urea cycle. nih.govnih.gov This modification is highly conserved across evolution, from bacteria to humans, suggesting its fundamental role in controlling metabolic processes. nih.govasm.org

Lysine acetylation can regulate enzyme activity through several mechanisms:

Direct Catalytic Site Modification : Acetylation can neutralize the positive charge of a lysine residue located within the active site of an enzyme, directly inhibiting its catalytic function. nih.govasm.orgresearchgate.net

Allosteric Changes : The modification of a lysine residue outside the active site can induce conformational changes in the enzyme, altering its activity. nih.govresearchgate.net

Protein Stability and Degradation : Acetylation can mark an enzyme for degradation through the ubiquitin-proteasome system, thereby controlling the amount of available enzyme. researchgate.net

Substrate Accessibility : Modification of conserved lysine residues can hinder the entry of a substrate into the enzyme's active site. researchgate.net

The acetylation status of metabolic enzymes is dynamically influenced by the cellular concentration of metabolic fuels like glucose and fatty acids, allowing cells to adjust their metabolic state in response to nutrient availability. nih.gov

Interaction with Biological Membranes

The interaction of lysine-containing peptides with biological membranes is a key area of study, particularly for understanding antimicrobial mechanisms and drug delivery.

Mechanism of Action of Epsilon-Poly-L-Lysine

Epsilon-poly-L-lysine (ε-PL) is a naturally occurring antimicrobial peptide composed of 25-35 L-lysine residues linked by an isopeptide bond. acs.org Its primary mode of action involves the disruption of the bacterial cell membrane. asm.orgnih.gov

The mechanism is often described as a "carpet-like" model. acs.orgasm.orgnih.gov As a cationic peptide, ε-PL is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. asm.org The binding of ε-PL to the membrane surface is a crucial first step. jst.go.jp

Key findings on the mechanism include:

Membrane Permeabilization : ε-PL increases the permeability of the cytoplasmic membrane in both Gram-positive and Gram-negative bacteria. asm.orgnih.gov

Detergent-like Disruption : Atomic force microscopy has revealed a detergent-like disruption of the E. coli membrane, where ε-PL destabilizes the membrane by interacting with negatively charged phospholipid head groups. asm.orgnih.gov This interaction can displace divalent cations that normally stabilize the membrane, leading to the formation of vesicles or micelles and subsequent cell death. asm.orgnih.gov

Structural Damage : The interaction causes visible morphological changes, particularly in E. coli, where ε-PL can strip away the outer LPS layer, causing the membrane to shrivel. asm.orgfrontiersin.org

The antimicrobial activity of ε-PL is dependent on its chain length, with polymers of more than 10 lysine residues being required for effective antibacterial action. jst.go.jpnih.gov Interestingly, ε-PL is a more potent antimicrobial than its counterpart, α-poly-L-lysine. nih.gov

| Aspect of Mechanism | Description | Affected Organisms | Supporting Evidence |

|---|---|---|---|

| Initial Interaction | Electrostatic attraction to negatively charged membrane components (e.g., LPS). | Gram-negative and Gram-positive bacteria | Binding efficiency is critical for activity. asm.orgjst.go.jp |

| Proposed Model | "Carpet-like" mechanism where ε-PL coats the membrane surface. | General | Hypothesized to destabilize membranes by interacting with phospholipid head groups. acs.orgasm.orgnih.gov |

| Membrane Disruption | Permeabilizes the cytoplasmic membrane, leading to a detergent-like effect and formation of vesicles/micelles. | E. coli, Listeria innocua | Propidium iodide staining and atomic force microscopy imaging. asm.org |

| Structural Damage | Causes cell morphology changes, including removal of the LPS layer in E. coli. | E. coli | Electron microscopy studies. asm.orgfrontiersin.org |

Dipeptide/Peptidomimetic Influence on Membrane Integrity

Dipeptides and peptidomimetics designed to interact with membranes are a growing area of therapeutic interest. nih.gov These molecules, often termed membrane-disruptive peptides (MDPs), can physically disrupt cell membranes, offering a mechanism of action that may circumvent conventional drug resistance. nih.govexlibrisgroup.com

The general approach involves designing peptides that can selectively target and permeabilize specific cell membranes, such as those of bacteria or cancer cells, which are often more anionic than the membranes of healthy mammalian cells. nih.gov Increasing the positive charge of these peptides can enhance their binding to anionic membrane surfaces and improve their disruptive activity. nih.gov

Studies on synthetic transmembrane peptides show they can be designed to insert into membranes, often in a helical form, without causing significant, non-specific leakage. nih.gov These peptides can alter the local lipid environment, for example, by causing lipids to demix, which can impact the function of membrane-embedded proteins. nih.gov The ability of peptides to interact with and disrupt the integrity of synthetic lipid bilayers is a common method used to investigate their mechanism of action. springernature.comnih.gov

Amino Acid Transport Systems and Intracellular Dynamics

The transport of L-lysine into the cell is a vital, regulated process mediated by specific protein families, ensuring its availability for essential cellular functions. ontosight.ai

Specificity and Regulation of L-Lysine Transporters

The transport of cationic amino acids like L-lysine is primarily handled by two main protein families: the Solute Carrier Family 7 (SLC7) and the Solute Carrier Family 6 (SLC6). ontosight.aibiomolther.org

Cationic Amino Acid Transporters (CATs) : Part of the SLC7 family, these transporters are also known as system y+. biomolther.orgnih.gov They facilitate the Na+-independent transport of lysine and other cationic amino acids. biomolther.org For example, studies in a motor neuron cell line showed that L-lysine uptake was Na+-independent and strongly inhibited by substrates of CAT-1. biomolther.org

Broad-Scope Amino Acid Transporters (BATs) : This group includes systems like b⁰,⁺, B⁰,⁺, and y⁺L, which can transport a wider range of amino acids. biomolther.orgnih.gov For instance, system B⁰,⁺ is a Na+-dependent transporter for both cationic and neutral amino acids. nih.gov

The regulation of these transporters is crucial for maintaining cellular homeostasis. ontosight.ai Transport activity can be regulated by several factors:

Feedback Inhibition : Studies in Saccharomyces cerevisiae show that lysine transport is regulated by feedback inhibition. nih.gov An increase in the intracellular pool of lysine and/or arginine inhibits the activity of the lysine transport systems. nih.gov

Substrate Specificity : Lysine transporters exhibit high stereoselectivity. For example, the LysP-related transporter STM2200 from Salmonella typhimurium binds L-lysine with high selectivity, showing a 45-fold weaker binding for D-lysine and no significant binding for related amino acids like L-arginine or L-ornithine. nih.gov

| Transporter System | Protein Family | Transport Mechanism | Specificity | Regulation |

|---|---|---|---|---|

| System y+ (CATs) | SLC7 | Na+-independent, facilitative diffusion | Specific for cationic amino acids (e.g., lysine, arginine) | Feedback inhibition by intracellular lysine/arginine. biomolther.orgnih.gov |

| System B⁰,⁺ | BATs (SLC6/SLC7) | Na+-dependent co-transport | Broad scope: Cationic and neutral amino acids | Regulated by nutrient availability. ontosight.ainih.gov |

| System b⁰,⁺ | BATs (SLC7) | Facilitative transport | Cationic and neutral amino acids | Identified in proximal tubular cells. nih.gov |

| LysP-related (e.g., STM2200) | APC Superfamily | Proton-dependent (predicted) | Highly specific for L-lysine, with strong stereoselectivity. | Entropy-driven binding. nih.gov |

L-Threonine Transport System Characteristics

The movement of L-Threonine across cellular membranes is a critical process, facilitated by a variety of specialized transport proteins. These transporters are essential for making this vital amino acid available for protein synthesis, metabolic pathways, and other cellular functions. ontosight.ai The characteristics of these transport systems vary significantly, differing in their energy dependence, substrate specificity, and kinetic properties. L-Threonine can enter cells through both sodium (Na+)-dependent and Na+-independent pathways. nih.gov

In mammalian cells, the primary transport systems for L-Threonine include System ASC (Alanine, Serine, Cysteine), System L (Large neutral amino acid transporter), and others that contribute to its uptake in specific tissues. ontosight.ainih.gov In microorganisms like Escherichia coli, a different set of transporters is responsible for both the uptake and export of L-Threonine. nih.govmdpi.com

A kinetic analysis of L-Threonine transport in cultured human fibroblasts revealed the presence of multiple routes for its entry into the cell. nih.gov These include a non-saturable, Na+-independent pathway akin to diffusion, a saturable Na+-independent system identified as System L, and two distinct Na+-dependent systems. nih.gov The Na+-dependent transport is characterized by both a high-affinity component, primarily attributed to System ASC, and a low-affinity component associated with System A. nih.gov At physiological concentrations (e.g., 0.05 mM), the high-affinity System ASC is responsible for over 90% of L-Threonine transport in these cells. nih.gov

Mammalian L-Threonine Transport Systems

Several transporter families are involved in the movement of L-Threonine in mammals. The Alanine-Serine-Cysteine Transporter (ASCT) family, particularly ASCT1 and ASCT2, are Na+-dependent transporters that handle small neutral amino acids, including L-Threonine. ontosight.ai The Large Neutral Amino Acid Transporter 1 (LAT1), part of the solute carrier family 7 (SLC7), facilitates the Na+-independent exchange of larger neutral amino acids and plays a role in high-capacity L-Threonine transport. ontosight.ai In mouse embryonic stem cells, the majority of L-Threonine transport is handled by a Na+-dependent system with characteristics closely resembling the ASC system. nih.gov This transport is strongly inhibited by other neutral amino acids such as serine, cysteine, and asparagine. nih.gov

The table below summarizes the key characteristics of the major mammalian transport systems involved in L-Threonine uptake.

| Transport System | Key Transporters | Energy Dependence | Substrate Characteristics | Kinetic Properties (in human fibroblasts) nih.gov | Inhibitors | Key Research Findings |

| System ASC | ASCT1, ASCT2 | Na+-dependent | Small neutral amino acids (Alanine, Serine, Cysteine, Threonine). ontosight.ainih.gov | High-affinity (Km = 0.05 mM) | Uninhibited by MeAIB. nih.gov | Responsible for the majority of Threonine transport in mouse embryonic stem cells and human fibroblasts at physiological concentrations. nih.govnih.gov |

| System L | LAT1 | Na+-independent | Large, neutral amino acids. ontosight.aiontosight.ai | Saturable | Inhibited by BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid). nih.govnih.gov | Functions as a Na+-independent exchange mechanism. ontosight.ai |

| System A | Not specified | Na+-dependent | Small neutral amino acids. | Low-affinity (Km = 3 mM) | Suppressed by MeAIB (N-methyl-aminoisobutyric acid). nih.gov | Activity is enhanced by amino acid starvation. nih.gov |

| B⁰AT Transporters | B⁰AT1 (SLC6A19) | Na+-dependent | Neutral amino acids. guidetopharmacology.orgmdpi.com | Lower affinity for L-Threonine compared to branched-chain amino acids. guidetopharmacology.org | Not specified | Important for rapid absorption of dietary Threonine from the small intestine. mdpi.com |

| y⁺LAT1 | y⁺LAT1 (SLC7A7) | Na+-dependent | Exchanges neutral amino acids (like Threonine) for intracellular cationic amino acids. mdpi.com | Not specified | Not specified | Located at the basolateral membrane of intestinal epithelial cells. mdpi.com |

Prokaryotic L-Threonine Transport Systems (in E. coli)

Escherichia coli possesses a versatile array of transport systems for L-Threonine, ensuring a steady supply regardless of the cell's energetic state or the ion composition of the environment. nih.gov These systems include transporters driven by ATP hydrolysis, as well as proton (H+)-dependent and sodium (Na+)-dependent symporters. nih.gov Due to the structural similarity between L-Threonine and L-Serine, they often share the same transport systems. nih.gov In addition to import systems, E. coli also has specific exporters to pump L-Threonine out of the cell, which is particularly relevant in metabolic engineering for L-Threonine production. mdpi.com

The table below details the characteristics of L-Threonine transport systems identified in E. coli.

| Transport System | Energy Dependence | Substrate Specificity | Function | Key Research Findings |

| SstT | Na+-dependent symport | L-Threonine, L-Serine. nih.gov | Import | Considered a major transporter for Threonine and Serine uptake. nih.gov |

| TdcC | H+-dependent symport | L-Threonine, L-Serine. nih.govresearchgate.net | Import | Active exclusively under anaerobic conditions in rich media. nih.govresearchgate.net |

| YifK | H+-dependent symport | L-Threonine, L-Serine. nih.gov | Import | A H+-coupled symporter identified as a previously unknown threonine carrier. nih.gov |

| BrnQ | Not specified | L-Threonine, Branched-chain amino acids. nih.gov | Import | A low-affinity but high-flux transporter, acting as the main entry point at high external Threonine concentrations. nih.gov |

| LIV-I | ATP-dependent | Branched-chain amino acids, L-Threonine. nih.gov | Import | A high-affinity system that contributes significantly to total threonine uptake. nih.gov |

| RhtA | Not specified | L-Threonine, L-Homoserine. mdpi.com | Export | A nonspecific exporter for L-Threonine and L-Homoserine. mdpi.com |

| RhtB | Not specified | L-Threonine, Homoserine lactone. mdpi.com | Export | Transports L-Threonine and also involved in quorum sensing. mdpi.com |

| RhtC | Not specified | L-Threonine (specific). mdpi.com | Export | A specific transporter for pumping L-Threonine out of the cell. mdpi.com |

Advanced Analytical Methodologies for L Threonyl L Lysine Research

Chromatographic Separation Techniques

Chromatography remains a cornerstone for the separation and analysis of peptides. The selection of a specific chromatographic method depends on the physicochemical properties of the analyte and the complexity of the sample matrix. For a polar, basic dipeptide like L-Threonyl-L-Lysine, several advanced techniques are particularly suitable.

High-Resolution Thin Layer Chromatography (HR-TLC)

High-Resolution Thin Layer Chromatography (HPTLC), an advanced version of TLC, offers enhanced separation efficiency, better resolution, and the potential for quantitative analysis through densitometry. nih.gov It is a powerful tool for the analysis of amino acids and peptides due to a wide selection of stationary and mobile phases. nih.govresearchgate.net For L-Threonyl-L-Lysine, HPTLC provides a rapid and cost-effective method for identification and purity assessment.

The separation mechanism in TLC is based on the differential partitioning of components between the stationary phase (e.g., silica (B1680970) gel) and a mobile phase. amrita.edu The polarity of L-Threonyl-L-Lysine, influenced by the hydroxyl group of threonine and the primary amino group of the lysine (B10760008) side chain, dictates its interaction with the stationary phase. A common approach involves using silica gel plates as the stationary phase and a polar mobile phase. For instance, a ternary mobile phase like butanol-glacial acetic acid-water has been optimized for separating mixtures of amino acids and could be adapted for dipeptides. researchgate.net The presence of the basic lysine residue suggests that modified stationary phases, such as silica gel impregnated with a cationic surfactant like cetrimide, could significantly alter mobility and improve separation from other components. akjournals.comresearchgate.net Visualization is typically achieved by spraying with a ninhydrin (B49086) solution, which reacts with the primary and secondary amines of the dipeptide to produce a colored spot.

Stationary Phase: HPTLC plates with silica gel 60 F254 are standard. Modified surfaces can be used to enhance selectivity.

Mobile Phase: The choice of mobile phase is critical. A system of n-butanol, acetic acid, and water in optimized ratios can effectively separate polar analytes. researchgate.net Green mobile phases, such as aqueous solutions of dextrose, have also been explored for amino acid separation. akjournals.com

Detection: Post-chromatographic derivatization with ninhydrin followed by densitometric scanning at a specific wavelength (e.g., 550 nm) allows for quantification.

Table 1: Illustrative HPTLC Systems for Dipeptide Analysis

| Parameter | System 1 | System 2 |

| Stationary Phase | HPTLC silica gel 60 F254 | Silica gel impregnated with Cetrimide |

| Mobile Phase | Butanol-Acetic Acid-Water (60:20:20, v/v/v) | 40% (w/v) Aqueous Dextrose |

| Analyte Example | Basic Dipeptides | Lysine vs. Arginine |

| Detection | Ninhydrin spray, Densitometry at 550 nm | Ninhydrin spray, Densitometry |

| Reference | Adapted from researchgate.net | akjournals.com |

Advanced Ion-Exchange Chromatography (IEC)

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. unibo.ityoutube.com This technique is exceptionally well-suited for purifying peptides, as their charge can be manipulated by adjusting the pH of the mobile phase. unibo.it L-Threonyl-L-Lysine possesses a net positive charge at pH values below its isoelectric point (pI) due to the ε-amino group of the lysine residue. Therefore, cation-exchange chromatography (CIEX) is the method of choice. bio-works.com

In a typical CIEX setup, the dipeptide is loaded onto a column packed with a negatively charged resin (e.g., a strong cation exchanger with sulfonate groups) at a low ionic strength buffer pH where the peptide is positively charged. bio-works.com Elution is then achieved by increasing the ionic strength of the mobile phase (salt gradient) or by increasing the pH. phenomenex.com The strong positive charge of the lysine side chain ensures strong retention on a cation-exchange column, allowing for excellent separation from neutral or acidic impurities. This technique has been shown to effectively separate basic peptides, even those differing by a single charge. tandfonline.com

Stationary Phase: Strong cation-exchange resins like those with sulfopropyl (SP) or sulfonate groups are commonly used. unibo.itbio-works.com

Mobile Phase: A buffered mobile phase at a pH below the pI of L-Threonyl-L-Lysine (e.g., pH 4) is used for binding. Elution is performed using a linear gradient of a salt solution (e.g., NaCl or KCl). bio-works.comphenomenex.com

Table 2: Typical Parameters for Cation-Exchange Chromatography of Basic Peptides

| Parameter | Description |

| Chromatography Mode | Cation-Exchange (CIEX) |

| Stationary Phase | Strong Cation Exchanger (e.g., WorkBeads 40S, SP-Sepharose) |

| Binding Buffer | Low ionic strength buffer, pH < pI of peptide (e.g., 20 mM Phosphate (B84403) buffer, pH 4.0) |

| Elution Buffer | Binding buffer + high concentration of salt (e.g., 1.0 M NaCl) |

| Gradient | Linear gradient from 0% to 100% Elution Buffer |

| Detection | UV Absorbance at 214 nm or 280 nm |

| Reference | bio-works.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. taylorfrancis.com It is the gold standard for identifying and quantifying peptides in complex biological matrices. nih.govnih.gov

For L-Threonyl-L-Lysine analysis, Reversed-Phase Liquid Chromatography (RPLC) is typically used as the separation front-end. The dipeptide is separated on a hydrophobic stationary phase (e.g., C18) with a mobile phase consisting of an aqueous solution with an organic modifier (e.g., acetonitrile) and an ion-pairing agent (e.g., formic acid). After elution, the analyte is ionized, commonly using Electrospray Ionization (ESI), generating protonated molecular ions [M+H]⁺.

The mass spectrometer then isolates these precursor ions and subjects them to fragmentation, a process known as tandem mass spectrometry (MS/MS). The resulting fragment ions produce a characteristic pattern that serves as a structural fingerprint for the peptide, allowing for unambiguous identification. For quantification, the technique often operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, providing exceptional sensitivity and selectivity. tandfonline.com

Precursor Ion: For L-Threonyl-L-Lysine (C₁₀H₂₁N₃O₄, Molar Mass: 247.29 g/mol ), the expected precursor ion in positive ESI mode would be [M+H]⁺ at m/z 248.3.

Fragmentation: Collision-induced dissociation (CID) would likely cleave the peptide bond, generating b- and y-type fragment ions. Key fragments would include those corresponding to the individual amino acid residues.

Table 3: Predicted LC-MS/MS Parameters for L-Threonyl-L-Lysine

| Parameter | Value/Description |

| LC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 248.3 [M+H]⁺ |

| Primary Fragment Ions (m/z) | Expected y-ion (Lysine) and b-ion (Threonine) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Reference | General principles from taylorfrancis.comtandfonline.com |

Biosensor Technology for Quantification and Detection

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a target analyte. nih.govmdpi.com They offer the potential for rapid, real-time, and often portable analysis. mdpi.com

Electrochemical Biosensor Design and Performance

Electrochemical biosensors measure changes in electrical properties (current, potential, impedance) resulting from the interaction between the biorecognition element and the analyte. nih.gov While a biosensor specific to the dipeptide L-Threonyl-L-Lysine is not widely reported, its design can be conceptualized based on established principles for peptides and amino acids. mdpi.comresearchgate.net

A potential design could involve immobilizing a specific peptidase enzyme on an electrode surface (e.g., a screen-printed carbon or gold electrode). This enzyme would selectively cleave the L-Threonyl-L-Lysine dipeptide. The cleavage products (L-Threonine and L-Lysine) could then be detected by a secondary enzyme, such as L-lysine oxidase, which would produce an electrochemically active substance like hydrogen peroxide. nih.gov The oxidation of hydrogen peroxide at the electrode surface generates a current proportional to the original dipeptide concentration. nih.gov

Another approach involves peptide-based affinity sensors, where a synthetic peptide or aptamer with high affinity for L-Threonyl-L-Lysine is immobilized on the electrode. nih.govacs.org Binding of the dipeptide would cause a measurable change in the electrochemical impedance or capacitance of the electrode surface.

Table 4: Conceptual Design of an Electrochemical Biosensor for L-Threonyl-L-Lysine

| Component | Description |

| Transducer | Gold (Au) or Glassy Carbon Electrode (GCE) |

| Biorecognition Element | Immobilized dipeptidase and L-lysine oxidase |

| Detection Principle | Amperometry: Measurement of current from H₂O₂ oxidation |

| Target Analyte | L-Threonyl-L-Lysine |

| Performance Goal | High sensitivity and selectivity, rapid response time |

| Reference | Based on principles from nih.govmdpi.comnih.gov |

Enzyme-Based Biosensors for L-Lysine and L-Threonine Detection

While a biosensor for the intact dipeptide is complex, biosensors for its constituent amino acids, L-Lysine and L-Threonine, are more established and could be used to measure the dipeptide concentration after chemical or enzymatic hydrolysis.

L-Lysine Biosensors: Most L-lysine biosensors utilize the enzyme L-lysine oxidase. nih.govnih.govsigmaaldrich.com This enzyme catalyzes the oxidative deamination of L-lysine, producing hydrogen peroxide (H₂O₂), ammonia (B1221849) (NH₃), and α-keto-ε-aminocaproate. nih.govnih.gov The detection can be based on several principles:

Amperometric Detection: Measuring the current from the oxidation of H₂O₂ at a platinum or modified carbon electrode. nih.govnih.gov These sensors can achieve low detection limits (e.g., 4 µM) and good linearity. nih.gov

Potentiometric Detection: Measuring the change in potential due to the production of ammonium (B1175870) ions (NH₄⁺) using an ion-selective electrode. nih.gov

Optical Detection: Monitoring the consumption of oxygen using an optical probe. sigmaaldrich.com

Researchers have developed various immobilization strategies to enhance sensor stability and performance, including entrapment in gelatin, electropolymerization of films, and co-crosslinking on electrode surfaces. nih.govnih.govnih.gov

L-Threonine Biosensors: The development of biosensors for L-Threonine is an active area of research. nih.govhep.com.cnbohrium.com One primary enzyme used is L-threonine 3-dehydrogenase (TDH), which catalyzes the NAD⁺-dependent oxidation of L-threonine. wikipedia.orguniprot.org A biosensor can be designed by immobilizing TDH on an electrode and measuring the electrochemical signal from the produced NADH. Dehydrogenase-based sensors are a common class of enzyme biosensors. youtube.com Another approach involves using transcriptional regulator-based whole-cell biosensors, where bacterial cells are engineered to produce a fluorescent protein in response to L-threonine, offering a method for high-throughput screening. nih.govnih.gov

Table 5: Comparison of Enzyme-Based Biosensors for Constituent Amino Acids

| Parameter | L-Lysine Biosensor | L-Threonine Biosensor |

| Enzyme | L-lysine oxidase or L-lysine dehydrogenase | L-threonine 3-dehydrogenase |

| Biorecognition Reaction | Oxidation of L-Lysine | Oxidation of L-Threonine |

| Detection Principle | Amperometric (H₂O₂), Potentiometric (NH₄⁺) | Amperometric (NADH), Fluorescence |

| Reported Detection Limit | As low as 4 µM - 0.07 µM | Under development, often for screening |

| Key Advantage | High specificity and sensitivity | Potential for high-throughput applications |

| Reference | nih.govnih.govnih.gov | nih.govwikipedia.orgnih.gov |

Spectroscopic Quantification Methods

Spectroscopic techniques are fundamental in the quantitative analysis of L-Threonyl-L-Lysine and its constituent amino acids. These methods rely on the interaction of electromagnetic radiation with the sample to determine the concentration of the analyte.

Densitometry and Optical Scanning for Chromatographic Analysis

Densitometry is a quantitative method used to measure the concentration of substances separated by planar chromatography, such as thin-layer chromatography (TLC) or high-performance thin-layer chromatography (HPTLC). Following chromatographic separation, the plate is scanned with a densitometer, which measures the absorbance or fluorescence of the separated spots. This technique has proven useful for the screening and quantification of amino acids and peptide hydrolysates. nih.gov

The process involves separating the components of a sample on a TLC plate. For peptides like L-Threonyl-L-Lysine, this would typically involve hydrolysis to break the peptide bond, followed by separation of the resulting L-lysine and L-threonine. nih.gov Two-dimensional separation on cellulose (B213188) plates can enhance resolution. nih.gov After separation, the plate is treated with a visualizing agent, such as ninhydrin, which reacts with the amino acids to produce colored spots. The densitometer then scans these spots, converting them into a chromatogram-like output. csic.es The area under each peak is proportional to the concentration of the corresponding amino acid.

Densitometry is considered a reliable, accurate, and reproducible method for the routine analysis of peptide hydrolysates. nih.gov Its application has been noted in determining the optical purity of labeled amino acids following the formation of dipeptides and subsequent thin-layer chromatographic separation. nih.gov The instrumental evolution of this technique, often termed HPTLC, allows for automated sample application, separation, and detection, making it a powerful tool in modern analytical chemistry. csic.es

Table 1: Key Features of Densitometric Analysis for Amino Acids

| Feature | Description | Reference |

| Principle | Measurement of absorbance or fluorescence of separated spots on a chromatographic plate. | csic.es |

| Technique | Typically coupled with Thin-Layer Chromatography (TLC) or HPTLC. | nih.gov |

| Application | Quantification of amino acids in protein and peptide hydrolysates. | nih.gov |

| Advantages | Accurate, reproducible, suitable for routine screening and quantification. | nih.gov |

| Detection | Can be performed under various UV/Visible light conditions, with or without derivatization reagents. | csic.es |

Specialized Spectrophotometric Assays

Spectrophotometric assays offer simple and sensitive methods for the quantification of amino acids like L-lysine. These assays are often based on enzymatic reactions or chemical derivatization that produce a colored product, the absorbance of which can be measured.

One such specialized assay for L-lysine involves the enzyme L-lysine-α-oxidase. This enzyme catalyzes the oxidative deamination of L-lysine, producing hydrogen peroxide (H₂O₂). The H₂O₂ produced can then be quantified in a subsequent reaction catalyzed by horseradish peroxidase, using a non-carcinogenic chromogen like 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB). nih.gov The intensity of the resulting color is directly proportional to the initial L-lysine concentration. This method is sensitive enough to determine L-lysine concentrations in the millimolar range. nih.gov

Another widely used method is the ninhydrin assay. Ninhydrin reacts with the primary amino groups of amino acids and peptides at high temperatures to form a deep purple-colored product known as Ruhemann's purple. researchgate.netgoogle.com The absorbance of this complex is typically measured around 570 nm. The conditions of this reaction, such as pH, temperature, and reaction time, can be optimized to improve efficiency and sensitivity. researchgate.netresearchgate.net For instance, the reaction is found to be more efficient at an initial pH of 6. researchgate.net Studies have shown that the absorption spectrum of the L-lysine–ninhydrin reaction product can exhibit two maxima, and the intensity of the color is affected by the pH of the reaction medium. researchgate.net

Table 2: Comparison of Spectrophotometric Assays for L-Lysine

| Assay | Principle | Wavelength | Key Features | Reference |

| L-Lysine-α-Oxidase | Enzymatic oxidation of L-lysine produces H₂O₂, which is quantified in a peroxidase-coupled reaction. | Varies with chromogen | High specificity for L-lysine; sensitive. | nih.gov |

| Ninhydrin Assay | Reaction of ninhydrin with the α-amino group of lysine to form a colored product (Ruhemann's purple). | ~570 nm (primary), ~420-490 nm (secondary) | Widely used, simple, requires optimization of pH and temperature. | researchgate.netgoogle.comresearchgate.net |

Systems Biology Approaches in Metabolic Research

Systems biology integrates various data sources to create a comprehensive understanding of complex biological systems. In the context of L-Threonyl-L-Lysine, these approaches are crucial for understanding and engineering the metabolic pathways responsible for the synthesis of its constituent amino acids.

Comprehensive Metabolomic Profiling of L-Lysine and L-Threonine Pathways

Metabolomic profiling involves the comprehensive analysis of all metabolites within a biological system. For L-lysine and L-threonine production, this technique provides a snapshot of the metabolic state of the microorganism, revealing the intracellular concentrations of key intermediates and by-products. uq.edu.au This is often combined with transcriptome and fluxome analysis to create a multi-layered understanding of cellular physiology. uq.edu.auresearchgate.net

In lysine-producing organisms like Corynebacterium glutamicum, metabolomic studies have shown dynamic changes in intracellular metabolite pools during different phases of cultivation. For example, a shift from the growth phase to the lysine production phase is accompanied by a decrease in the intracellular threonine level and a significant increase in the intracellular lysine concentration prior to its excretion. uq.edu.au The L-threonine biosynthesis pathway involves several enzymatic steps and competes with pathways leading to L-lysine, L-methionine, and L-isoleucine. researchgate.net

Metabolomic analysis helps identify metabolic bottlenecks and regulatory mechanisms. For instance, in E. coli, studies have identified key metabolic nodes and biomarkers in the L-threonine synthesis pathway, providing targets for metabolic engineering to improve production. frontiersin.org By comparing the metabolomes of different strains or under different growth conditions, researchers can identify correlations between metabolite levels and production yields. frontiersin.orgnih.gov

Flux Analysis in Engineered Microorganisms

Metabolic Flux Analysis (MFA) is a powerful tool used to quantify the rates (fluxes) of metabolic reactions within a cell. rsc.orguga.edu It is essential for understanding how carbon and energy are distributed throughout the metabolic network and for identifying targets for genetic engineering to improve the production of desired compounds like L-lysine and L-threonine. rsc.orgnih.gov

In engineered microorganisms, MFA can reveal how genetic modifications redirect metabolic fluxes. For example, in lysine-producing Brevibacterium flavum, analysis of the metabolic flux showed that the carbon flux through the L-lysine synthesis pathway was higher in the production phase after L-threonine feeding compared to the growth phase. nih.gov Similarly, in Corynebacterium glutamicum, MFA has been used to compare pathway activities when the organism is grown on different carbon sources like glucose or fructose, revealing significant differences in fluxes through the pentose (B10789219) phosphate pathway, the TCA cycle, and the lysine biosynthetic pathway. nih.gov

Dynamic Flux Balance Analysis (dFBA) extends these capabilities by simulating the metabolic state of the cell over time, which is particularly useful for optimizing fed-batch fermentation processes. japsonline.com By rebalancing metabolic fluxes, for instance through the dynamic regulation of gene expression, it is possible to enhance the production of target molecules while maintaining cell growth, leading to increased titers and yields. nih.gov

Sample Preparation Protocols for Dipeptide and Amino Acid Analysis

Proper sample preparation is a critical step for obtaining accurate and reproducible results in the analysis of dipeptides and amino acids from complex biological matrices. nih.gov The primary goal is to isolate the analytes of interest and remove interfering substances.

For the analysis of total amino acid composition, including that from a dipeptide like L-Threonyl-L-Lysine, acid hydrolysis is a common first step. This typically involves heating the sample in 6M hydrochloric acid (HCl) to break the peptide bonds. biosyn.com This process, however, can lead to the destruction of certain amino acids like tryptophan and the conversion of asparagine and glutamine to their respective acids. biosyn.comsickkids.ca

Following hydrolysis, the sample must be cleaned to remove contaminants that can interfere with subsequent analysis. Common contaminants include salts, buffers (especially those containing primary and secondary amines like TRIS), and detergents. biosyn.comsickkids.ca Techniques like solid-phase extraction (SPE) or filtration are often employed for this purpose.

For the analysis of free amino acids or dipeptides without hydrolysis, sample preparation focuses on deproteinization and removal of interfering compounds. nih.govbiosyn.com This can be achieved through precipitation with organic solvents (e.g., acetonitrile) or ultrafiltration.

The choice of sample preparation protocol depends heavily on the analytical technique being used, such as liquid chromatography (LC), capillary electrophoresis (CZE), or mass spectrometry (MS). nih.govresearchgate.netnyu.edu For instance, samples for amino acid analysis via UPLC are often derivatized after hydrolysis to enhance separation and detection. biosyn.com For mass spectrometry techniques like MALDI-MS, co-crystallization of the sample with a suitable matrix on a target plate is a crucial preparation step. researchgate.net

Table 3: General Steps in Sample Preparation for Amino Acid Analysis

| Step | Purpose | Common Methods/Reagents | Precautions | Reference |

| Hydrolysis (for total AA) | To break peptide bonds and release individual amino acids. | 6M HCl, gas-phase HCl vapors. | Can destroy sensitive amino acids (e.g., Tryptophan). | biosyn.com |

| Deproteinization | To remove large proteins that can interfere with analysis. | Acetonitrile, perchloric acid, ultrafiltration. | Ensure complete precipitation and removal. | nih.gov |

| Cleanup | To remove salts, buffers, and other small molecule contaminants. | Solid-Phase Extraction (SPE), ion exchange. | Avoid buffers with primary/secondary amines (e.g., TRIS). | sickkids.ca |